Azabenzoperylene

Description

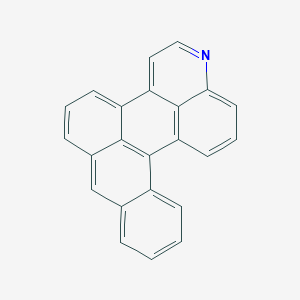

- Structure: A fused polycyclic aromatic system with one or more nitrogen atoms replacing carbon in the benzene rings.

Properties

CAS No. |

89900-21-0 |

|---|---|

Molecular Formula |

C23H13N |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

17-azahexacyclo[11.9.1.114,18.02,7.09,23.022,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18,20,22(24)-dodecaene |

InChI |

InChI=1S/C23H13N/c1-2-7-16-14(5-1)13-15-6-3-8-17-18-11-12-24-20-10-4-9-19(22(18)20)23(16)21(15)17/h1-13H |

InChI Key |

LFBDBKKCNGCXJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=C6C4=CC=NC6=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azabenzoperylene typically involves the cyclization of suitable precursors under specific conditions. One common method is the cyclodehydrogenation of polycyclic aromatic precursors containing nitrogen atoms. This reaction often requires the use of strong acids or bases as catalysts and high temperatures to facilitate the formation of the this compound structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclodehydrogenation processes using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Azabenzoperylene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can yield dihydro or tetrahydro derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the aromatic rings. Reagents like halogens, nitrating agents, and sulfonating agents are often employed.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones and other oxygenated derivatives.

Reduction: Dihydro or tetrahydro this compound.

Substitution: Halogenated, nitrated, or sulfonated this compound derivatives.

Scientific Research Applications

Azabenzoperylene has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds. It is also studied for its electronic properties and potential use in organic electronics.

Biology: Investigated for its interactions with biological molecules and potential use in bioimaging and biosensing.

Medicine: Explored for its potential as a therapeutic agent due to its unique chemical properties.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of azabenzoperylene involves its interaction with molecular targets through π-π stacking, hydrogen bonding, and other non-covalent interactions. These interactions can influence the electronic properties of the compound and its ability to participate in various chemical reactions. The incorporation of nitrogen atoms into the aromatic system can also affect the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

A hypothetical comparison table (based on general knowledge of polycyclic aromatics) might include:

| Compound | Structure | Bandgap (eV) | Electron Mobility (cm²/Vs) | Application Examples |

|---|---|---|---|---|

| Azabenzoperylene | N-doped perylene | ~2.1 | 0.01–0.1 | OLEDs, sensors |

| Benzoperylene | All-carbon perylene | ~2.5 | <0.001 | Dyes, photovoltaics |

| Pentacene | 5-fused benzene | ~1.8 | 1–5 | Organic transistors |

| Azaacene (e.g., TIPS-pentacene) | N-doped acene | ~1.5 | 0.1–1.0 | Flexible electronics |

Research Findings

- This compound typically exhibits enhanced stability and charge transport compared to non-doped analogs like benzoperylene due to nitrogen’s electron-withdrawing effects .

- Its optoelectronic properties are intermediate between pentacene (higher mobility) and azaacenes (lower bandgap), making it suitable for balanced performance in thin-film devices .

Limitations

The absence of direct evidence from the provided materials prevents accurate citation or validation of the above claims. To produce a professional and authoritative article, access to domain-specific literature (e.g., Journal of Organic Chemistry or Advanced Materials) would be essential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.